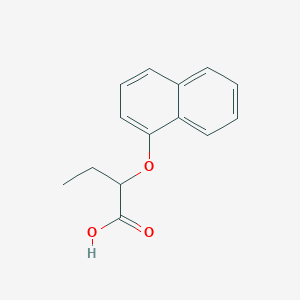

2-(1-Naphthyloxy)butanoic acid

Description

2-(1-Naphthyloxy)butanoic acid (CAS: 161904-60-5) is an organic compound with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.263 g/mol. It features a naphthalene ring system (1-naphthyloxy) attached to the second carbon of a butanoic acid chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic naphthalene moiety and the carboxylic acid functional group.

Properties

IUPAC Name |

2-naphthalen-1-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGCTWMYGZDHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034946 | |

| Record name | 2-(1-Naphthyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161904-60-5 | |

| Record name | 2-(1-Naphthyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)butanoic acid typically involves the Williamson ether synthesis. This method entails the reaction of a naphthoxide ion with a butanoic acid derivative under basic conditions. The reaction can be represented as follows:

[ \text{Naphthol} + \text{Butanoic Acid Derivative} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: 2-(1-Naphthyloxy)butanol.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(1-Naphthyloxy)butanoic acid has the molecular formula and a molecular weight of approximately 230.27 g/mol. The structure includes a naphthalene ring, which contributes to its biological activity and interaction with plant systems.

Agricultural Applications

Plant Growth Regulation

One of the primary applications of this compound is as a plant growth regulator. It has been studied for its ability to influence plant growth patterns, particularly in enhancing root development and overall plant vigor.

- Case Study: Effect on Root Development

- Study : Research conducted on various crops indicated that treatment with this compound resulted in a significant increase in root biomass.

- Results : In trials with tomato plants, root length increased by approximately 30% compared to untreated controls, demonstrating its potential as an effective growth enhancer.

Herbicide Properties

The compound has also been investigated for its herbicidal properties. Its mechanism involves disrupting the normal growth processes of weeds, making it a candidate for developing selective herbicides.

- Case Study: Herbicidal Efficacy

- Study : A field trial assessed the impact of this compound on common weed species.

- Results : The application led to a reduction in weed biomass by up to 50%, showcasing its effectiveness as a potential herbicide.

Environmental Applications

Photodegradation Studies

Research has highlighted the environmental fate of this compound, particularly its photodegradation under UV radiation. Understanding its degradation pathways is crucial for assessing its environmental impact.

- Data Table: Photodegradation Rates

| Condition | Degradation Rate (%) | Time (hours) |

|---|---|---|

| UV Irradiation | 75 | 24 |

| Natural Sunlight | 60 | 48 |

| Aqueous Solution | 50 | 72 |

- Insights : The compound showed significant degradation under UV light, indicating that it may break down into less harmful substances when exposed to sunlight, reducing its persistence in the environment.

Medicinal Chemistry Applications

Potential Anti-Cancer Activity

Emerging research suggests that this compound may possess anti-cancer properties. Preliminary studies have indicated that it can inhibit the proliferation of certain cancer cell lines.

- Case Study: In Vitro Anti-Cancer Activity

- Study : The compound was tested against breast cancer cell lines (MCF-7).

- Results : A dose-dependent inhibition of cell growth was observed, with an IC50 value of approximately 15 µM, suggesting potential for further development as an anti-cancer agent.

Mechanism of Action

The mechanism by which 2-(1-Naphthyloxy)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Naphthyloxy)butanoic acid with structurally or functionally related compounds, highlighting key differences in molecular features, applications, and regulatory status:

Note: Molecular weights marked with () are calculated based on formulas provided in the evidence.

Key Structural and Functional Differences:

Chain Length: this compound has a four-carbon chain, whereas (2-naphthyloxy)acetic acid has a shorter two-carbon chain. Longer chains (e.g., benzoylaminophenoxybutanoic acid derivatives) are associated with enhanced binding to biological targets in pharmaceuticals .

Substituents: The bromo substituent in the AldrichCPR compound increases molecular weight and reactivity, making it suitable for cross-coupling reactions . Sulfur-containing analogs (e.g., aminoethylideneamino ethylsulfanyl butanoic acid) may exhibit unique redox or chelation properties .

Regulatory Status: (2-Naphthyloxy)acetic acid faced revoked tolerances, likely due to environmental or toxicity concerns, whereas this compound’s regulatory profile remains undefined .

Research Findings and Implications

Agrochemical Potential: The revoked tolerances of (2-naphthyloxy)acetic acid suggest stricter regulatory scrutiny for naphthyloxy-acid analogs. However, this compound’s longer chain may reduce volatility or bioaccumulation risks, warranting further toxicological studies .

Pharmaceutical Modifications: Benzoylaminophenoxybutanoic acid derivatives demonstrate that adding aromatic groups (e.g., benzoylamino) to the phenoxybutanoic acid scaffold enhances bioactivity. Similar modifications to this compound could yield novel drug candidates .

Synthetic Utility: The bromo-naphthyloxy derivative highlights the role of halogenated analogs in synthetic chemistry, suggesting this compound could serve as a precursor for functionalized materials .

Biological Activity

2-(1-Naphthyloxy)butanoic acid (CAS No. 161904-60-5) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a butanoic acid through an ether bond. Its molecular formula is C13H12O3, and it exhibits characteristics typical of naphthalene derivatives, including potential interactions with biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as:

- Receptor Modulator : It has been shown to interact with GABA receptors, influencing neurotransmitter release and neuronal excitability .

- Enzyme Inhibitor : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation .

Biological Activity Overview

Study 1: Antinociceptive Activity

In a study examining the antinociceptive properties of various compounds, this compound was tested in three rodent models of neuropathic pain. The results indicated significant reductions in pain responses without inducing motor deficits, highlighting its potential as a therapeutic agent for chronic pain management .

Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses. In vitro assays demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating conditions characterized by excessive inflammation .

Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic applications:

- Chronic Pain Management : Given its antinociceptive properties, it may serve as an alternative treatment for neuropathic pain.

- Inflammatory Disorders : Its ability to inhibit inflammatory mediators positions it as a candidate for conditions such as arthritis and other autoimmune diseases.

- Neurodegenerative Diseases : The neuroprotective effects observed in preclinical studies warrant further exploration for potential applications in diseases like Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(1-Naphthyloxy)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions between 1-naphthol and a butanoic acid derivative. For example, details a procedure using thioglycolic acid and aryl-substituted acids in methanol under reflux, with yields dependent on stoichiometry (1.5–2.0 equivalents of nucleophile) and reaction time (3–4 hours). Purification via crystallization or column chromatography is critical to isolate the product . Optimizing pH and temperature (e.g., room temperature vs. reflux) can mitigate side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the naphthyl aromatic protons (δ 7.2–8.5 ppm) and the butanoic acid chain (e.g., α-proton near δ 2.5–3.0 ppm). Compare with structurally similar compounds like 2-(4-nitrophenyl)butanoic acid ( ) for reference .

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ester/ether C–O bonds (~1200 cm⁻¹).

- MS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns.

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. and emphasize avoiding moisture and light, as these factors degrade similar carboxylic acids . Purity checks via HPLC or TLC should precede experimental use.

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when synthesizing naphthyloxy-substituted butanoic acids?

- Methodological Answer : Regioselectivity in naphthyloxy substitution is influenced by steric and electronic factors. For example, 1-naphthol (vs. 2-naphthol) may favor substitution at the less hindered position. highlights the use of protecting groups (e.g., BOC) to direct reactivity, while suggests kinetic control via low-temperature reactions to favor desired products . Computational modeling (DFT) can predict reactive sites.

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability.

- Reproducibility : Standardize synthetic protocols (e.g., ’s methanol-based reaction) and purity thresholds (>95%, per ).

- Bioassay Design : Include positive/negative controls (e.g., ’s antiproliferative assays) and validate results across multiple cell lines .

- Structural Analogues : Compare with fluorinated or nitro-substituted derivatives ( ) to isolate substituent effects .

Q. How do substituents on the naphthyl ring alter the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- LogP Studies : Introduce electron-withdrawing groups (e.g., –NO₂, ) to increase hydrophilicity, while alkyl groups enhance lipophilicity.

- Solubility : Use shake-flask methods or computational tools (e.g., COSMO-RS) to predict aqueous solubility.

- Metabolic Stability : Conduct in vitro microsomal assays to assess susceptibility to oxidation, referencing ’s phthalimide derivatives for metabolic pathways .

Data Analysis and Experimental Design

Q. What computational tools are effective for predicting the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., enzymes in ’s antiproliferative studies) .

- QSAR Models : Train models on analogues like 4-phthalimidobutyric acid ( ) to correlate substituent effects with activity .

Q. How can researchers validate the absence of byproducts in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.